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Compound of Interest

Compound Name: 4-Bromo-2,3-dimethylphenol

Cat. No.: B1283881 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic signatures of 4-bromo-2,3-dimethylphenol and its positional isomers.

This document provides a detailed comparison of their Infrared (IR), Proton Nuclear Magnetic

Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data,

supported by established experimental protocols.

This guide offers a side-by-side spectroscopic comparison of 4-bromo-2,3-dimethylphenol
and three of its isomers: 4-bromo-2,5-dimethylphenol, 4-bromo-3,5-dimethylphenol, and 4-

bromo-2,6-dimethylphenol. Understanding the unique spectral characteristics of these closely

related compounds is crucial for their unambiguous identification in complex reaction mixtures

and for quality control in synthetic processes. While experimental data for the isomers is readily

available, the spectroscopic data for 4-bromo-2,3-dimethylphenol has been predicted based

on its chemical structure due to the limited availability of experimental spectra in public

databases.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data points for 4-bromo-2,3-
dimethylphenol and its isomers, allowing for a direct comparison of their characteristic

spectral features.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)

4-Bromo-2,3-dimethylphenol

O-H stretch: ~3400 (broad), C-H stretch

(aromatic): ~3020, C-H stretch (aliphatic):

~2950, C=C stretch (aromatic): ~1600, 1480, C-

O stretch: ~1200, C-Br stretch: ~600

4-Bromo-2,5-dimethylphenol

O-H stretch: 3450 (broad), C-H stretch

(aromatic): 3040, C-H stretch (aliphatic): 2920,

C=C stretch (aromatic): 1610, 1490, C-O

stretch: 1210, C-Br stretch: 560[1]

4-Bromo-3,5-dimethylphenol

O-H stretch: 3400 (broad), C-H stretch

(aromatic): 3000, C-H stretch (aliphatic): 2920,

C=C stretch (aromatic): 1580, 1460, C-O

stretch: 1180, C-Br stretch: 640[2]

4-Bromo-2,6-dimethylphenol

O-H stretch: 3500 (broad), C-H stretch

(aliphatic): 2920, C=C stretch (aromatic): 1570,

1450, C-O stretch: 1190, C-Br stretch: 680[3][4]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound Ar-H -OH -CH₃

4-Bromo-2,3-

dimethylphenol

(Predicted)

~6.95 (d, 1H), ~6.80

(d, 1H)
~5.0

~2.20 (s, 3H), ~2.15

(s, 3H)

4-Bromo-2,5-

dimethylphenol

7.11 (s, 1H), 6.74 (s,

1H)
4.85 (s, 1H)

2.28 (s, 3H), 2.16 (s,

3H)[1]

4-Bromo-3,5-

dimethylphenol
6.70 (s, 2H) 4.79 (s, 1H) 2.29 (s, 6H)[2]

4-Bromo-2,6-

dimethylphenol
7.15 (s, 2H) 4.70 (s, 1H) 2.25 (s, 6H)[3]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
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Compound Aromatic Carbons Methyl Carbons

4-Bromo-2,3-dimethylphenol

(Predicted)

~152 (C-OH), ~138 (C-Br),

~132, ~128, ~125, ~118
~20, ~15

4-Bromo-2,5-dimethylphenol
151.8, 137.5, 131.0, 124.9,

116.3, 115.8
21.0, 15.3[1]

4-Bromo-3,5-dimethylphenol 153.2, 139.0, 126.1, 112.2 22.8[2]

4-Bromo-2,6-dimethylphenol 151.9, 132.5, 129.8, 115.7 16.1[3][5]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on the absorption of

infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal

(e.g., diamond or zinc selenide).

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR

crystal. The beam interacts with the sample at the surface, and the resulting attenuated

radiation is detected.

instrument Settings:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR

spectrum (transmittance or absorbance vs. wavenumber). A background spectrum of the

clean ATR crystal is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure of the molecule by analyzing the magnetic properties of

its atomic nuclei (¹H and ¹³C).

Methodology:

Sample Preparation:

Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

A small amount of a reference standard, typically Tetramethylsilane (TMS), is added to the

solution to provide a reference peak at 0 ppm.

The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR tube is placed in the spectrometer's magnet.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal of the less abundant ¹³C nuclei.

Instrument Settings (Typical):

Spectrometer: 300-500 MHz NMR Spectrometer

Solvent: CDCl₃
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Reference: TMS (0 ppm)

Temperature: 298 K

Data Processing:

The FID is subjected to Fourier transformation to obtain the NMR spectrum.

The spectrum is then phased, baseline corrected, and referenced to the TMS peak.

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Visualization of Isomeric Structures and Workflow
The following diagrams illustrate the chemical structures of the compared isomers and the

logical workflow of this comparative analysis.

4-Bromo-2,3-dimethylphenol

4-Bromo-2,5-dimethylphenol

4-Bromo-3,5-dimethylphenol

4-Bromo-2,6-dimethylphenol
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Click to download full resolution via product page

Caption: Chemical structures of the compared 4-Bromo-dimethylphenol isomers.
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Caption: Workflow for the spectroscopic comparison of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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